molecular formula C11H13NO2S B2704411 4-(1-Bicyclo[1.1.1]pentanylsulfonyl)aniline CAS No. 2567503-02-8

4-(1-Bicyclo[1.1.1]pentanylsulfonyl)aniline

Cat. No. B2704411
CAS RN: 2567503-02-8
M. Wt: 223.29
InChI Key: IRQYCCCDWUEGTG-UHFFFAOYSA-N
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Description

4-(1-Bicyclo[1.1.1]pentanylsulfonyl)aniline is a chemical compound with the CAS Number: 2567503-02-8 . It has a molecular weight of 223.3 and its IUPAC name is 4-(bicyclo[1.1.1]pentan-1-ylsulfonyl)aniline .


Synthesis Analysis

The synthesis of 4-(1-Bicyclo[1.1.1]pentanylsulfonyl)aniline and similar compounds involves the use of radical chemistry . This approach enables the assembly of valuable bicyclo[1.1.1]pentylamines scaffold directly through the amination transformation of highly strained [1.1.1]propellane . The process highlights two different and powerful radical-involved strategies including C-centered and N-centered radical pathways under appropriate conditions .


Molecular Structure Analysis

The molecular structure of 4-(1-Bicyclo[1.1.1]pentanylsulfonyl)aniline is characterized by the presence of a bicyclo[1.1.1]pentane unit . This unit is a cyclobutyl-bridged cyclobutane , which confers unique structural features to the compound .


Chemical Reactions Analysis

The chemical reactions involving 4-(1-Bicyclo[1.1.1]pentanylsulfonyl)aniline are primarily centered around its bicyclo[1.1.1]pentane (BCP) unit . While functionalization of the tertiary bridgehead positions of BCP derivatives is well-documented, functionalization of the three concyclic secondary bridge positions remains an emerging field .

Scientific Research Applications

Drug Discovery

Bicyclo[1.1.1]pentanes, including “4-(1-Bicyclo[1.1.1]pentanylsulfonyl)aniline”, have been demonstrated to be bioisosteres of the phenyl ring . They are being used in drug discovery by pharmaceutical companies like Gilead Sciences, Hoffman-La Roche, Idorsia, Merck, Janssen Pharm., etc . This work should ease the transition of bicyclo[1.1.1]pentane-containing bioactive compounds to clinical candidates, and subsequently to drugs .

Materials Science

Over the past three decades, the application of bicyclo[1.1.1]pentane (BCP) derivatives in materials science has been extensively investigated . They have been used as molecular rods , which can be used to construct complex molecular structures.

Molecular Rotors

Bicyclo[1.1.1]pentane derivatives have also been used as molecular rotors . These are molecules that rotate or spin on an axis and can be used in the development of molecular machines or nanomachines .

Supramolecular Linker Units

Bicyclo[1.1.1]pentane derivatives have been used as supramolecular linker units . These are used to connect two or more molecules together in a larger supramolecular structure .

Liquid Crystals

Bicyclo[1.1.1]pentane derivatives have found applications in the development of liquid crystals . These are substances that have properties between those of conventional liquids and those of solid crystals .

FRET Sensors

Bicyclo[1.1.1]pentane derivatives have been used in the development of FRET sensors . FRET (Förster Resonance Energy Transfer) is a mechanism describing energy transfer between two light-sensitive molecules .

Metal–Organic Frameworks

Bicyclo[1.1.1]pentane derivatives have been used in the development of metal–organic frameworks . These are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures .

Bioisosteric Replacements

The BCP motif has emerged within drug discovery as a valuable bioisostere for internal alkynes, tert-butyl groups and mono-substituted/1,4-disubstituted arenes . Increasing the solubility and potency of a medicine can reduce the therapeutic dose required, potentially avoiding drug–drug interactions and drug-induced liver injury through metabolic activation .

Future Directions

The future direction concerning BCPAs, including 4-(1-Bicyclo[1.1.1]pentanylsulfonyl)aniline, is discussed in the literature . The research aims to provide some inspiration for this promising project . With the rise of green chemistry and precision therapy, the pursuit of targeted drugs featuring excellent tissue and cell selectivity, high efficiency, and the environment-friendly synthetic procedure has increasingly become a research trend .

properties

IUPAC Name

4-(1-bicyclo[1.1.1]pentanylsulfonyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2S/c12-9-1-3-10(4-2-9)15(13,14)11-5-8(6-11)7-11/h1-4,8H,5-7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRQYCCCDWUEGTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)S(=O)(=O)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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